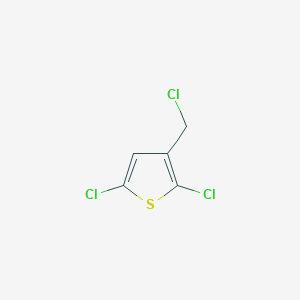

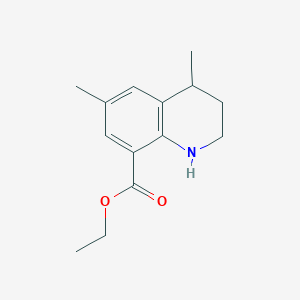

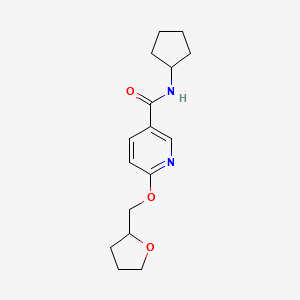

![molecular formula C22H30N6O3 B2481164 7-(2-乙氧基乙基)-3-甲基-8-[4-[(2-甲基苯基)甲基]哌嗪-1-基]嘧啶-2,6-二酮 CAS No. 887030-48-0](/img/structure/B2481164.png)

7-(2-乙氧基乙基)-3-甲基-8-[4-[(2-甲基苯基)甲基]哌嗪-1-基]嘧啶-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related purine derivatives involves multi-step chemical processes that often start with a basic purine structure, which is then modified through various chemical reactions to introduce different substituents, enhancing the molecule's biological activity. For example, the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been reported, showcasing a method to produce analogues with significant pharmacological properties (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

The molecular structure of purine derivatives reveals a complex geometry that contributes to their interaction with biological targets. The crystal structure of related compounds, such as 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, provides insights into the typical geometry of fused purine rings and how substituents like the piperazine ring and ethoxyethyl groups influence the overall structure (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives, including our compound of interest, is significantly influenced by the functional groups attached to the purine core. These molecules can undergo various chemical reactions, such as N-alkylation, amidation, and cyclization, leading to new compounds with altered biological activities. The synthesis of purine connected piperazine derivatives as novel inhibitors showcases the diverse chemical reactions these compounds can undergo, targeting specific biological pathways (Konduri et al., 2020).

科学研究应用

用于治疗的哌嗪衍生物

哌嗪衍生物已被广泛研究,用于各种治疗应用。这些化合物对于设计具有多样药用潜力的药物至关重要,包括抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药等。对哌嗪核上取代模式的修改对于改变所得分子的药用潜力至关重要,表明了在各种疾病的药物发现中具有灵活框架的重要性。哌嗪在药物设计中的重要性得到了强调,因为它存在于众多知名药物中,突显了它在药理学中的广泛潜力(Rathi et al., 2016)。

姜黄素衍生物的生物活性

虽然复合物中未直接提到姜黄素衍生物,但它们为复杂有机分子的潜在修改和治疗应用提供了有趣的比较。这些衍生物,包括席夫碱、腙和肟衍生物,已被合成以改善姜黄素的药用和生物性能,展示了在各种生物活性中提高效力的能力。这强调了化学修饰在增强天然化合物的功效和应用范围方面的重要性(Omidi & Kakanejadifard, 2020)。

哌嗪类似物的抗分枝杆菌活性

作为核心结构元素的哌嗪在抗分枝杆菌药物的开发中起着关键作用。含有哌嗪的几种有效分子显示出对结核分枝杆菌的显著活性,包括对多种药物耐药菌株的活性。这突显了基于哌嗪的化合物在满足结核病新型有效治疗需求中的作用,反映了该化合物在药物化学中的多功能性和重要性(Girase et al., 2020)。

药物合成中的哌嗪和吗啡啶

关于哌嗪和吗啡啶类似物的综述强调了它们广泛的制药应用领域,展示了合成这些衍生物的各种方法的发展。哌嗪和吗啡啶的制药重要性归因于它们存在于多种药物中,展示了它们在合成具有不同药理活性的化合物方面的潜力。这一研究领域对于理解哌嗪在创造治疗剂方面的适应性和实用性至关重要(Mohammed et al., 2015)。

属性

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3/c1-4-31-14-13-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)15-17-8-6-5-7-16(17)2/h5-8H,4,9-15H2,1-3H3,(H,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLQPLODLJVPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

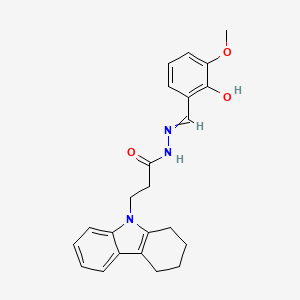

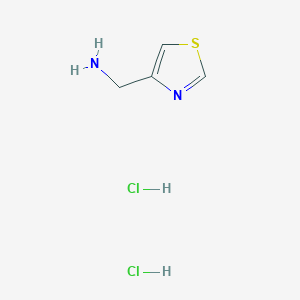

![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)

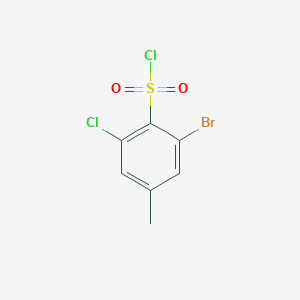

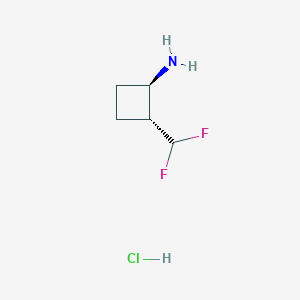

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)

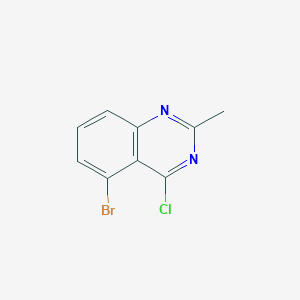

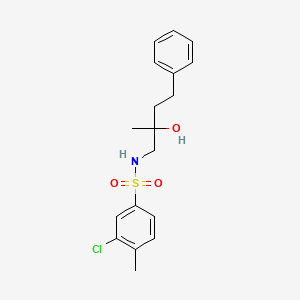

![N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2481095.png)

![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)